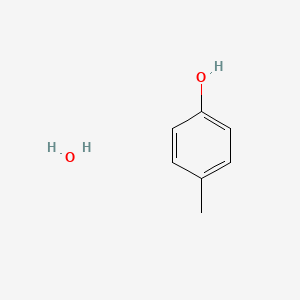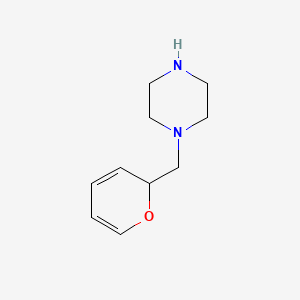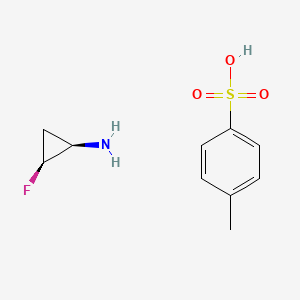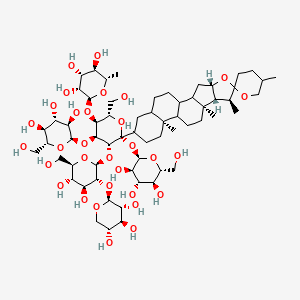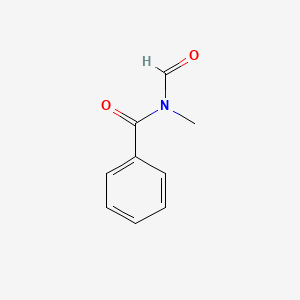
1-Tert-butoxy-4-méthyl-2-nitrobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C11H15NO3. It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, a tert-butoxy group at the first position, and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and various scientific research fields.
Applications De Recherche Scientifique
1-Tert-butoxy-4-methyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme interactions and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tert-butoxy-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration, alkylation, and etherification reactions. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then subjected to alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate to yield 1-tert-butoxy-4-methyl-2-nitrobenzene.
Industrial Production Methods
In an industrial setting, the production of 1-tert-butoxy-4-methyl-2-nitrobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 1-tert-butoxy-4-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-tert-butoxy-4-carboxy-2-nitrobenzene.
Mécanisme D'action
The mechanism of action of 1-tert-butoxy-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tert-butoxy-4-nitrobenzene: Lacks the methyl group at the fourth position.
4-Methyl-2-nitrophenol: Lacks the tert-butoxy group at the first position.
1-Tert-butoxy-2-nitrobenzene: Lacks the methyl group at the fourth position.
Uniqueness
1-Tert-butoxy-4-methyl-2-nitrobenzene is unique due to the presence of both the tert-butoxy and methyl groups, which influence its chemical reactivity and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Propriétés
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-10(15-11(2,3)4)9(7-8)12(13)14/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDINFAXPXAYFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702577 |
Source


|
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142596-55-2 |
Source


|
| Record name | 1-tert-Butoxy-4-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)
![2H-Pyrano[4,3-d]oxazol-2-one,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)](/img/no-structure.png)
![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)
![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)
